5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

Catalog No.
S12558825
CAS No.
M.F
C25H26O6
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

Product Name

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-13,26-29H,4,6,8H2,1-3H3/b15-7+

InChI Key

CGAAHNXTXSLXAJ-VIZOYTHASA-N

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone is a natural product found in Morus nigra with data available.

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone is a naturally occurring flavonoid compound characterized by its complex structure, which includes a geranyl group and multiple hydroxyl functional groups. Its chemical formula is C25H26O6C_{25}H_{26}O_6 and it has a molecular weight of 426.48 g/mol. This compound is notable for its antioxidant properties and potential therapeutic applications due to its ability to interact with various biological systems .

Typical of flavonoids, including:

  • Hydroxylation: The presence of hydroxyl groups allows for further substitution reactions, potentially enhancing its biological activity.
  • Oxidation: Under certain conditions, the compound may be oxidized to form quinones or other reactive species.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may alter solubility and bioactivity.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems .

Research indicates that 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone exhibits significant biological activities, including:

  • Antioxidant Activity: It demonstrates strong radical scavenging capabilities, which can protect cells from oxidative stress .
  • Cholinesterase Inhibition: The compound has been shown to inhibit acetylcholinesterase in a dose-dependent manner, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells, although more research is needed to elucidate the underlying mechanisms .

The synthesis of 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone can be achieved through various methods:

  • Natural Extraction: It can be isolated from plant sources such as Morus alba (white mulberry), where it occurs naturally as part of the flavonoid profile .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions including prenylation and hydroxylation processes. For example, starting with flavone derivatives and introducing the geranyl group via alkylation reactions can yield the desired compound .

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone has several potential applications:

  • Pharmaceuticals: Due to its antioxidant and cholinesterase inhibitory activities, it is being explored for use in neuroprotective drugs and cancer therapies .
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at improving cognitive function and reducing oxidative stress.
  • Cosmetics: The antioxidant properties also lend themselves to formulations aimed at skin protection against aging and environmental damage .

Studies on the interactions of 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone with various biological targets have revealed:

  • Binding Affinity: Molecular docking studies indicate that this flavonoid may bind effectively to enzymes involved in oxidative stress pathways and neurotransmitter systems.
  • Synergistic Effects: When combined with other phytochemicals or drugs, it may enhance therapeutic efficacy or reduce side effects through synergistic mechanisms .

Several compounds share structural similarities with 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone. Here are a few notable examples:

Compound NameStructureKey Features
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavoneStructureContains additional prenyl group; known for cytotoxic properties against cancer cells.
LuteolinStructureExhibits anti-inflammatory and antioxidant activities; lacks the geranyl group.
QuercetinStructureWell-studied flavonoid with broad biological effects; does not contain geranyl or tetrahydroxy substitutions.

Uniqueness

The unique aspect of 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone lies in its specific combination of hydroxyl groups and the geranyl moiety. This structural configuration enhances its antioxidant capacity and potential therapeutic effects compared to other flavonoids that lack these features. Its ability to inhibit cholinesterase distinguishes it further from similar compounds like luteolin and quercetin which do not exhibit this specific activity .

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

422.17293854 g/mol

Monoisotopic Mass

422.17293854 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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